molecular formula C10H11ClN2O2 B1428201 5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1305324-72-4

5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1428201
CAS No.: 1305324-72-4
M. Wt: 226.66 g/mol
InChI Key: DQPMVEWAIWMTMO-UHFFFAOYSA-N
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Description

5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both pyridine and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine typically involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions. One common method includes the use of vinylstannane and monothioacetic acids, which react to form the desired pyrrolo[2,3-b]pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, such as temperature control, reagent concentration, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed depend on the specific reaction and reagents used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific combination of pyridine and pyrrole rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

IUPAC Name

5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-14-10(15-2)8-7(11)5-6-3-4-12-9(6)13-8/h3-5,10H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPMVEWAIWMTMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(C=C2C=CNC2=N1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine

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